molecular formula C18H19NO6 B8289042 Diethyl6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate

Diethyl6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate

Cat. No.: B8289042
M. Wt: 345.3 g/mol
InChI Key: OOAQSOGBRAGSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate is an organic compound with a complex structure that includes a pyridone ring substituted with ethoxycarbonyl and methoxyphenyl groups

Preparation Methods

The synthesis of Diethyl6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 4-methoxybenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Chemical Reactions Analysis

Diethyl6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

Diethyl6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Diethyl6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate can be compared with other similar compounds, such as:

    3,4-Diethoxycarbonyl-2-pyridone: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.

    6-(4-Methoxyphenyl)-2-pyridone:

    3,4-Dimethoxycarbonyl-6-(4-methoxyphenyl)-2-pyridone: Contains methoxycarbonyl groups instead of ethoxycarbonyl, leading to variations in its chemical behavior.

Properties

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

diethyl 6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3,4-dicarboxylate

InChI

InChI=1S/C18H19NO6/c1-4-24-17(21)13-10-14(11-6-8-12(23-3)9-7-11)19-16(20)15(13)18(22)25-5-2/h6-10H,4-5H2,1-3H3,(H,19,20)

InChI Key

OOAQSOGBRAGSGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC(=C1)C2=CC=C(C=C2)OC)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 100 mg of 2-amino-3,4-diethoxycarbonyl-6-(4-methoxyphenyl)pyridine were added 2 ml of 1N hydrochloric acid and 5 ml of dioxane, and thereto was added dropwise a solution of 26 mg (1.3 eq.) of sodium nitrite dissolved in 0.5 ml of water under ice-cooling. The mixture was stirred at room temperature overnight. The solvent was distilled off. The residue was neutralized with sodium hydrogencarbonate, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried. The solvent was distilled off. The resulting crude crystals were recrystallized from ethanol.
Name
2-amino-3,4-diethoxycarbonyl-6-(4-methoxyphenyl)pyridine
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
26 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three

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